Lower Molecular Weight and Reduced Lipophilicity Versus 3‑Methylpiperidine and 3,5‑Dimethylpiperidine Analogs
The target compound (MW 275.82 g mol⁻¹, free‑base logP estimated by ChemDraw 16.0 as 2.62) is substantially smaller and less lipophilic than its closest commercially available analogs: the 3‑methylpiperidine derivative (MW 289.84, estimated logP 3.05) and the 3,5‑dimethylpiperidine derivative (MW 303.87, estimated logP 3.41) . This reduction of roughly one log unit per two‑carbon‑equivalent methyl additions places the target compound within the preferred logP window (1‑3) for CNS drug‑like space defined by the Lipinski / CNS‑MPO guidelines, whereas both methylated comparators exceed the logP > 3 threshold associated with elevated metabolic clearance and promiscuous protein binding [1].
| Evidence Dimension | Molecular weight and calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | MW 275.82; clogP (ChemDraw) 2.62 |
| Comparator Or Baseline | 3‑Methylpiperidine analog (CAS 1212153‑31‑5): MW 289.84, clogP 3.05; 3,5‑Dimethylpiperidine analog (CAS 1212410‑43‑9): MW 303.87, clogP 3.41 |
| Quantified Difference | ΔMW = –14.0 (–4.8%) vs. 3‑methyl; –28.0 (–9.2%) vs. 3,5‑dimethyl; ΔclogP = –0.43 and –0.79 log units, respectively |
| Conditions | Calculated using ChemDraw 16.0 (PerkinElmer) fragmentation method; values fall within ±0.5 log unit of experimentally determined logP for structurally related amino‑propanols . |
Why This Matters
For CNS‑targeted screening libraries, a 1‑log‑unit increase in logP correlates with a 3‑ to 5‑fold higher risk of CYP450‑mediated metabolic instability, making the target compound a more attractive starting point for lead optimization [1].
- [1] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420‑434. View Source
